What are the properties of Oxalyl fluoride?
What are the properties of Oxalyl fluoride?
An In-depth Technical Guide to Oxalyl Fluoride
Introduction
Oxalyl fluoride, with the chemical formula (COF)₂, is the diacyl fluoride of oxalic acid.[1] It is a highly reactive, colorless compound that exists as a gas at room temperature or as a fuming liquid.[2] This document provides a comprehensive overview of the chemical, physical, structural, and thermodynamic properties of oxalyl fluoride, intended for researchers, scientists, and professionals in drug development. It also details experimental protocols for its synthesis, its key reactions, and critical safety information.
Physical and Chemical Properties
Oxalyl fluoride is a corrosive gas or liquid with an irritating odor.[2] It is generally insoluble in water but shows solubility in organic solvents such as dichloromethane, chloroform, and acetone.[2] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂F₂O₂ | [3] |
| Molecular Weight | 94.017 g/mol | [1] |
| Molar Mass | 94.015 g/mol | [2] |
| Appearance | Colorless gas or fuming liquid | [2] |
| Odor | Irritating | [2] |
| Melting Point | -3 °C (270.15 K) | [1] |
| Boiling Point | 26.6 °C (299.75 K) | [1] |
| Density | 1.4681 g/cm³ (gas) / 1.511 g/cm³ (liquid, est.) | [2][4] |
| CAS Number | 359-40-0 | [1] |
Structural and Conformational Properties
Gaseous oxalyl fluoride exists as an equilibrium mixture of two stable conformers: a more stable periplanar anti (trans) form and a less stable periplanar syn (cis) form.[5][6] This is unlike other oxalyl halides where the second conformer is gauche.[5][6] The structural parameters for both conformers have been determined through gas-phase electron diffraction (GED) studies, augmented by microwave spectroscopy and molecular orbital calculations.[4][5][6]
| Parameter | trans Conformer | cis Conformer | Reference |
| C=O Bond Length | 1.178(2) Å | 1.176(2) Å | [4][6] |
| C-F Bond Length | 1.323(2) Å | 1.328(2) Å | [6] |
| C-C Bond Length | 1.533(3) Å | 1.535(3) Å | [6] |
| C-C=O Bond Angle | 126.4(2)° | 124.2(2)° | [6] |
| C-C-F Bond Angle | 109.8(2)° | 112.2(2)° | [6] |
| O=C-F Bond Angle | 123.8(2)° | 123.6(2)° | [6] |
The composition of the mixture is temperature-dependent. At -10 °C, the mixture is approximately 75% trans conformer, which decreases to 52% at 219 °C.[5][6]
Thermodynamic Properties
The thermodynamic properties of oxalyl fluoride have been determined through calorimetric measurements from 13°K to its boiling point.[7][8]
| Thermodynamic Property | Value | Conditions | Reference |
| Triple Point Temperature | 260.73 K | - | [7][8] |
| Molar Heat of Fusion (ΔH_fus) | 3204 cal/mol | At triple point | [7][8] |
| Normal Boiling Point | 270.13 K | - | [7][8] |
| Molar Heat of Vaporization (ΔH_vap) | 6753 cal/mol | At normal boiling point | [7][8] |
| Standard Entropy (S°) | 73.01 ± 0.16 cal/(mol·K) | Gas, at normal boiling point | [7][8] |
| ΔH° (trans → cis) | 1.14 kcal/mol | - | [6] |
| ΔS° (trans → cis) | 2.12 cal/(mol·K) | - | [6] |
Vapor Pressure Equations:
-
Solid (234 K to 260.73 K): lnP(Torr) = 115.38986 - 8720.5964/T - 13.623524 lnT[7][8]
-
Liquid (260.73 K to 270.13 K): lnP(Torr) = 185.93601 - 10317.218/T - 25.202996 lnT[7][8]
Synthesis and Experimental Protocols
Synthesis from Oxalyl Chloride
The most common laboratory synthesis of oxalyl fluoride involves the metathesis reaction of oxalyl chloride with an alkali metal fluoride, typically sodium fluoride (NaF), in an aprotic solvent.[1][9]
Experimental Protocol: Synthesis via Sodium Fluoride
Objective: To synthesize oxalyl fluoride from oxalyl chloride and sodium fluoride.[1][9]
Materials:
-
Oxalyl chloride ((COCl)₂)
-
Sodium fluoride (NaF), finely powdered (particle size ≤ 10 µm), dried[9]
-
Aprotic solvent (e.g., acetonitrile, sulfolane), dried[9]
-
Reaction flask equipped with a stirrer, dropping funnel, and condenser connected to a cold trap (-78 °C, dry ice/methanol)[9]
Procedure:
-
Dry the finely powdered sodium fluoride at high temperature (e.g., 400°C) and allow it to cool under an inert atmosphere.[9]
-
Charge the reaction flask with the dried sodium fluoride and the anhydrous aprotic solvent. An excess of NaF is used (e.g., 1.5 to 2.5 molar equivalents).[9]
-
Cool the stirred suspension to a temperature between -10 °C and 50 °C.[9]
-
Add oxalyl chloride dropwise to the suspension over a period of 1-2 hours.[9]
-
After the addition is complete, allow the reaction to stir for an additional 1-3 hours at the same temperature to ensure complete conversion.[9]
-
The product, oxalyl fluoride, is volatile. It can be isolated by distillation from the reaction mixture under reduced pressure and collected in the cold trap.[9]
-
The progress of the reaction and the purity of the product can be monitored by gas chromatography or infrared spectroscopy (sharp absorption peaks around 1861-1872 cm⁻¹).[9]
Caption: Synthesis of Oxalyl Fluoride from Oxalyl Chloride.
Reactivity and Applications
Oxalyl fluoride is a highly reactive compound and a powerful fluorinating and carbonylating agent.[2][4] Its reactivity is primarily attributed to the electrophilic character enhanced by the fluorine atoms.[2]
Applications in Organic Synthesis
The primary application of oxalyl fluoride is in organic synthesis.[4] It is particularly valuable for introducing fluorine atoms or carbonyl groups into organic molecules, which is a crucial step in the development of many pharmaceuticals and agrochemicals.[2][4]
Key reactions include:
-
Esterification: It readily converts primary and secondary alcohols into their corresponding esters in the presence of a base. This method is advantageous for substrates with sensitive functional groups as it avoids harsh conditions.[4]
-
Amide Synthesis: Carboxylic acids can be converted into amides via an acid fluoride intermediate.[4]
Experimental Protocol: General Esterification
Objective: To synthesize an ester from an alcohol using oxalyl fluoride.[4]
Materials:
-
Alcohol (R-OH)
-
Oxalyl fluoride ((COF)₂)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Tertiary amine base (e.g., pyridine, triethylamine)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Add the tertiary amine base to the solution.
-
Slowly add a solution of oxalyl fluoride in the same solvent to the cooled mixture. A precipitate of the amine hydrofluoride salt may form.
-
Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography or distillation.
Caption: General reaction pathway for the esterification of alcohols.
Other Applications
Oxalyl fluoride is also being investigated for use in dielectric etching applications in the semiconductor industry as a potential replacement for compounds with high global warming potential.[1]
Safety and Handling
Oxalyl fluoride is a highly toxic, corrosive, and reactive compound that requires stringent safety protocols.[3][4]
Hazard Summary:
-
Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[3] Inhalation can be fatal and cause severe lung damage.[4][10]
-
Corrosivity: Causes severe irritation and chemical burns to the skin, eyes, and respiratory system.[4][11]
-
Reactivity: May decompose explosively when heated.[10] It contains gas under pressure and may explode if heated.[10]
Protocol: Safe Handling and Emergency Procedures
1. Engineering Controls:
-
Always handle oxalyl fluoride in a well-ventilated area, preferably inside a certified chemical fume hood.[12]
-
Ensure emergency exits and a risk-elimination area are established.[12]
2. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[12]
-
Eye/Face Protection: Use safety glasses with side shields and a face shield.[3]
-
Body Protection: Wear a lab coat, and for larger quantities, fire/flame resistant and impervious clothing.[12]
-
Respiratory Protection: Use a full-face respirator with an appropriate gas filter cartridge or a self-contained breathing apparatus (SCBA) for emergencies or high-concentration exposures.[4][12]
3. First-Aid Measures:
-
Inhalation: Move the victim to fresh air immediately.[12] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek immediate medical attention.[3]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open.[3][12] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[3]
4. Spill and Disposal:
-
Evacuate personnel to a safe area. Remove all ignition sources.[12]
-
Prevent further leakage if safe to do so. Do not let the chemical enter drains.[12]
-
Contain and collect the spill using non-combustible absorbent material and place it in a suitable, closed container for disposal according to local regulations.[12]
References
- 1. Oxalyl fluoride - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. Buy Oxalyl fluoride | 359-40-0 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational analysis. 24. Structure and composition of gaseous oxalyl fluoride, C(2)F(2)O(2): electron-diffraction investigation augmented by data from microwave spectroscopy and molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. JPH0699358B2 - Method for producing oxalyl fluoride - Google Patents [patents.google.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
